4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline 4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540622
InChI: InChI=1S/C18H13F3N4O/c19-18(20,21)17(24-25-17)13-7-5-12(6-8-13)9-10-26-16-14-3-1-2-4-15(14)22-11-23-16/h1-8,11H,9-10H2
SMILES:
Molecular Formula: C18H13F3N4O
Molecular Weight: 358.3 g/mol

4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline

CAS No.:

Cat. No.: VC16540622

Molecular Formula: C18H13F3N4O

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline -

Specification

Molecular Formula C18H13F3N4O
Molecular Weight 358.3 g/mol
IUPAC Name 4-[2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]quinazoline
Standard InChI InChI=1S/C18H13F3N4O/c19-18(20,21)17(24-25-17)13-7-5-12(6-8-13)9-10-26-16-14-3-1-2-4-15(14)22-11-23-16/h1-8,11H,9-10H2
Standard InChI Key XJFGYRRFROZTQH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)OCCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F

Introduction

4-(2-{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline is a complex organic compound that incorporates a trifluoromethyl-diazirine moiety, which is known for its photoactivatable properties. This compound is of interest in various fields, including biochemistry and medicinal chemistry, due to its potential applications in photolabeling and drug discovery.

Synthesis and Preparation

The synthesis of 4-(2-{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this compound are not widely documented, similar compounds often require careful handling due to the sensitivity of the diazirine group to light and heat.

Photolabeling and Biochemical Studies

Diazirine-based compounds are commonly used in photolabeling experiments to study protein-ligand interactions. Upon UV irradiation, the diazirine ring opens to form a highly reactive carbene, which can covalently bind to nearby molecules, allowing researchers to identify binding sites and study molecular interactions.

Stability and Photoreactivity

The stability of diazirine compounds under ambient light conditions is crucial for their handling and storage. Studies on similar trifluoromethyl-diazirines have shown varying degrees of stability, with some compounds retaining a significant portion of their structure even after prolonged exposure to light .

Synonyms and Identifiers

IdentifierValue
Synonyms4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline, 4-[2-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]ethoxy]quinazoline
CAS Number173219-33-5

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